REACTION_CXSMILES
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[Cl:1][C:2]1[N:7]=[C:6]2[NH:8][C:9](=[O:11])[CH2:10][C:5]2=[CH:4][CH:3]=1.[C:12]([O:15][CH:16](OCC)OCC)(=O)[CH3:13]>>[Cl:1][C:2]1[N:7]=[C:6]2[NH:8][C:9](=[O:11])[C:10](=[CH:16][O:15][CH2:12][CH3:13])[C:5]2=[CH:4][CH:3]=1
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
|
ClC1=CC=C2C(=N1)NC(C2)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
C(C)(=O)OC(OCC)OCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C2C(=N1)NC(C2=COCC)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |